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Compound of Interest

Compound Name: 2,3-Dibromophenol
CAS No.: 28514-45-6
Cat. No.: B1630417
Get Quote
. J

Executive Summary

2,3-Dibromophenol (CAS: 57383-80-9) is a specialized halogenated aromatic intermediate
critical for the synthesis of regioselective pharmaceutical scaffolds, particularly functionalized
benzofurans and indole derivatives.[1] Unlike its symmetric isomers (e.g., 2,6- or 3,5-
dibromophenol), the 2,3-isomer cannot be synthesized via direct bromination of phenol due to
the directing effects of the hydroxyl group. This guide outlines the definitive synthetic routes,
physicochemical properties, and handling protocols required for high-purity production in a
research setting.

Part 1: Chemical Identity & Physicochemical
Properties|2]

The 2,3-substitution pattern creates a unigue steric and electronic environment, distinguishing
this isomer from the more common 2,4- and 2,6-derivatives.

Table 1: Key Physicochemical Constants
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Property Value Notes

Distinct from 2,6-isomer (608-

CAS Number 57383-80-9
33-3)
Molecular Formula CeHaBr20
Molecular Weight 251.90 g/mol
) ) Darkens upon oxidation/light
Appearance Off-white to pale yellow solid
exposure
Melting Point 68-69 °C Diagnostic purity indicator [1]
Boiling Point ~252 °C (Predicted) Decomposes at high temp
o More acidic than phenol (pKa
Acidity (pKa) ~7.47
9.[2]95) due to -I effect of Br
Solubility Soluble in EtOH, Et20, CHCIs Sparingly soluble in water

Spectral Fingerprint (NMR Prediction)

Correct structural assignment relies on analyzing the coupling constants of the three aromatic
protons (H-4, H-5, H-6).

H-4 (Doublet/dd): Ortho to Br(3). Deshielded by inductive effect.

H-5 (Triplet/dd): Meta to both Br and OH. Typically the most shielded aromatic proton.

H-6 (Doublet/dd): Ortho to OH.

Coupling:

Part 2: Synthesis Strategies
The Challenge of Regioselectivity

© 2026 BenchChem. All rights reserved. 2/9 Tech Support


https://www.chemicalbook.com/SpectrumEN_608-33-3_1HNMR.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1630417?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Direct bromination of phenol yields a mixture of ortho- and para-substituted products (2,4-
dibromophenol, 2,6-dibromophenol, and 2,4,6-tribromophenol). The hydroxyl group is a strong
ortho, para-director, making it chemically impossible to selectively place a bromine atom at the
meta (3-) position relative to the hydroxyl via direct electrophilic aromatic substitution.

Validated Synthetic Routes
Route A: The Sandmeyer Reaction (Recommended)

This is the industry-standard approach for laboratory-scale synthesis. It utilizes 2,3-
dibromoaniline as the starting material, which is converted to the phenol via a diazonium salt
intermediate.[1]

Reaction Scheme: 2,3-Dibromoaniline

[Diazonium Salt]
2,3-Dibromophenol

Route B: Demethylation of 2,3-Dibromoanisole

If 2,3-dibromoanisole is available, demethylation using Boron Tribromide (
) is a high-yielding alternative.
e Reagent:
in
at-78 °C to RT.
« Yield: Typically >90%.[3][4]

» Note: Requires strict anhydrous conditions.

Part 3: Detailed Experimental Protocol (Sandmeyer
Route)

This protocol is adapted for the synthesis of ~5-10g of product.
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Reagents & Equipment[1][5][6]

e Precursor: 2,3-Dibromoaniline (10 mmol, ~2.51 g)

Acid: Sulfuric Acid (

), conc. and 35% ag. solution

Diazotization: Sodium Nitrite (

), 2.5 M aq. solution

Solvent: Water, Ethyl Acetate (for extraction)

Glassware: 3-neck round bottom flask, thermometer, addition funnel, reflux condenser.

Step-by-Step Methodology

e Preparation of Amine Sulfate:
o Ina 100 mL 3-neck flask, suspend 2,3-dibromoaniline (2.51 g) in water (10 mL).
o Cautiously add concentrated

(2 mL) dropwise with stirring. The amine will dissolve/suspend as the sulfate salt.

o Cool the mixture to 0-5 °C using an ice/salt bath. Critical: Temperature must not exceed 5
°C to prevent diazonium decomposition.

o Diazotization:
o Add the

solution (1.1 eq, 11 mmol) dropwise over 20 minutes.

o Maintain internal temperature < 5 °C.[1][5][6]
o Stir for an additional 30 minutes at 0 °C. The solution should become clear or pale yellow.

o Hydrolysis (The "Sandmeyer" Step):
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[e]

Prepare a separate flask with 20 mL of 35%

and heat it to 100-110 °C (gentle reflux).

o

Slowly add the cold diazonium solution dropwise into the hot acid.

[¢]

Observation: Nitrogen gas (

) will evolve vigorously.

[¢]

Continue heating for 15—-20 minutes after addition is complete to ensure full conversion.

« Isolation & Purification:
o Cool the mixture to room temperature. The product may precipitate as an oil or solid.

o Steam Distillation: For high purity, steam distill the mixture. 2,3-Dibromophenol is volatile
with steam.

o Extraction: Alternatively, extract the reaction mixture with Ethyl Acetate (3 x 30 mL).
o Wash organic layer with brine, dry over

, and concentrate in vacuo.
o Recrystallization: Recrystallize from dilute ethanol or petroleum ether to yield colorless

needles (MP: 68-69 °C).

Part 4: Mechanistic Visualization

The following diagram illustrates the transformation logic, highlighting the critical intermediate
stability.
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Figure 1: Mechanistic pathway for the conversion of 2,3-dibromoaniline to 2,3-dibromophenol
via diazonium hydrolysis.

Part 5: Applications in Drug Development

2,3-Dibromophenol is rarely an end-product; it is a high-value scaffold for constructing fused
heterocyclic systems.

Synthesis of 6,7-Disubstituted Benzofurans

The 2,3-dibromophenol motif allows for sequential functionalization.
o O-Alkylation: Reaction with bromoacetaldehyde diethyl acetal.[3]
e Cyclization: Acid-mediated cyclization yields 6,7-dibromobenzofuran.

« Utility: This scaffold is crucial for developing multitarget drugs where the 7-position
substitution modulates metabolic stability.

Marine Natural Product Analogues

Bromophenols are abundant in marine hemichordates (e.g., Balanoglossus). 2,3-
Dibromophenol derivatives exhibit:

» Antibiotic activity: Against Gram-positive bacteria.
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e Enzyme Inhibition: Potential inhibition of
-glucosidase and carbonic anhydrase enzymes [2].

Part 6: Safety & Handling (MSDS Summary)

Hazard Class: Corrosive, Toxic.

Hazard Precaution

Causes severe burns. Phenols penetrate skin
Skin Contact rapidly. Action: Wash with PEG-300 or copious

water immediately.

Inhalation Respiratory irritant. Use only in a fume hood.

Incompatible with strong oxidizing agents and

Reactivity ) )
acid chlorides.
Store under inert gas (
Storage
) in a refrigerator. Light sensitive.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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scientists and researchers to drive progress in science
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